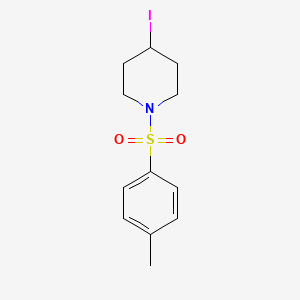
methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with trifluoroacetic acid. One common method is the refluxing of unsubstituted indole with trifluoroacetic acid, which yields 3-trifluoroacetylindole . This intermediate can then be further reacted with methyl chloroformate to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of indole derivatives with biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its stability and biological activity make it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and agrochemicals. Its chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. The indole moiety interacts with various biological pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-Trifluoroacetylindole: Formed by the action of trifluoroacetic acid on indole-2-carboxylic acid.
Fluorinated Pyrroles: These compounds share similar chemical properties and applications.
Uniqueness: Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate is unique due to the presence of both the trifluoromethyl group and the indole moiety. This combination enhances its chemical stability, biological activity, and versatility in various applications.
Eigenschaften
CAS-Nummer |
861408-97-1 |
|---|---|
Molekularformel |
C12H8F3NO3 |
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
methyl 3-(2,2,2-trifluoroacetyl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)6-2-3-7-8(5-16-9(7)4-6)10(17)12(13,14)15/h2-5,16H,1H3 |
InChI-Schlüssel |
FHPKNARLADARAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)



![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)





